N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine
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Overview
Description
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a complex organic compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated amines .
Scientific Research Applications
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are often used in similar applications.
Pyridine Derivatives: Pyridine-based compounds also exhibit comparable chemical properties and reactivity.
Uniqueness
What sets N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine apart is its unique combination of the piperidine and pyridine rings, which imparts distinct pharmacological and chemical properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C13H21N3/c1-11-8-12(9-14-2)10-15-13(11)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3 |
InChI Key |
NYVJUUOSGVZSJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)CNC |
Origin of Product |
United States |
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